molecular formula C11H12N2O3 B15255248 6-Nitro-2-propylisoindolin-1-one

6-Nitro-2-propylisoindolin-1-one

Cat. No.: B15255248
M. Wt: 220.22 g/mol
InChI Key: MAVFWJKLIZPTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

6-Nitro-2-propylisoindolin-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the propyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Nitro-2-propylisoindolin-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Although not used directly as a drug, it serves as a precursor or intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 6-Nitro-2-propylisoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to form covalent bonds with biological macromolecules, potentially altering their function .

Comparison with Similar Compounds

6-Nitro-2-propylisoindolin-1-one can be compared with other isoindoline derivatives, such as:

    2-Propylisoindolin-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Amino-2-propylisoindolin-1-one: Formed by the reduction of this compound, it has different chemical properties and reactivity.

    6-Nitro-2-methylisoindolin-1-one: Similar structure but with a methyl group instead of a propyl group, affecting its physical and chemical properties.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

6-nitro-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C11H12N2O3/c1-2-5-12-7-8-3-4-9(13(15)16)6-10(8)11(12)14/h3-4,6H,2,5,7H2,1H3

InChI Key

MAVFWJKLIZPTRC-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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